N-(4-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
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Overview
Description
Thiazoles and benzothiazoles undergo regioselective C2–H chalcogenation via the sequence of thiazole C2-functionalization with phosphines to produce phosphonium salts . This process might be related to the synthesis of the compound you mentioned.
Synthesis Analysis
In a study, a series of novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives were synthesized and evaluated for their anti-proliferative activities . Although this is not the exact compound you asked for, the synthesis process might be similar.Chemical Reactions Analysis
Thiazoles and benzothiazoles undergo regioselective C2–H chalcogenation . This reaction might be involved in the chemical reactions of the compound you mentioned.Scientific Research Applications
Synthesis and Characterization
Research in the field often focuses on the synthesis and characterization of compounds with similar structural motifs, such as benzothiazoles and thiophene derivatives. For example, Sedlák et al. (2008) explored the synthesis and characterization of substituted benzo[b]thiophen-2-yl-4-methyl-4,5-dihydro-1H-imidazol-5-ones, highlighting the potential of such compounds in chemical synthesis and the exploration of their biological activities Sedlák et al., 2008.
Antimicrobial Studies
Patel and Agravat (2007) synthesized new pyridine derivatives, including benzothiazole and piperazine components, and evaluated their antimicrobial activities. Their work underscores the potential of structurally related compounds in developing new antimicrobial agents Patel & Agravat, 2007.
Anticancer Activity
Research has also been directed towards evaluating the anticancer potential of compounds bearing resemblance in structural features. Al-Said et al. (2011) investigated novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives for their in-vitro anticancer activity, indicating the interest in such compounds for cancer research Al-Said et al., 2011.
Antipsychotic Agents
Norman et al. (1996) synthesized heterocyclic analogs of antipsychotic agents, including benzothiazol-3-yl and piperazine derivatives, highlighting their potential use in neuropsychiatric disorder treatments Norman et al., 1996.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S3/c18-11-5-3-7-13-15(11)19-17(26-13)20-16(22)12-6-1-2-9-21(12)27(23,24)14-8-4-10-25-14/h3-5,7-8,10,12H,1-2,6,9H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVCLTWZHLXMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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